9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
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Overview
Description
9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, makes it a subject of interest for researchers aiming to develop new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of 4-butoxyphenylhydrazine with 3,5-difluorobenzyl bromide to form the corresponding hydrazone. This intermediate is then cyclized with appropriate reagents to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
Biologically, 9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one has shown potential as an inhibitor of specific enzymes and receptors. It is being studied for its effects on cellular signaling pathways and its ability to modulate biological processes .
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit key enzymes involved in cancer cell proliferation makes it a promising candidate for drug development .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting key cellular processes. For example, it may inhibit receptor tyrosine kinases, leading to the suppression of signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
1,3,5-triazine-based pyrazole derivatives: These compounds also exhibit biological activity and are used in medicinal chemistry.
Uniqueness
What sets 9-(4-butoxyphenyl)-2-(3,5-difluorobenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one apart is its unique combination of functional groups and its specific biological activity. The presence of the butoxyphenyl and difluorobenzyl groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H21F2N5O2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
11-(4-butoxyphenyl)-4-[(3,5-difluorophenyl)methyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one |
InChI |
InChI=1S/C24H21F2N5O2/c1-2-3-10-33-20-6-4-17(5-7-20)21-14-22-23-28-31(15-16-11-18(25)13-19(26)12-16)24(32)29(23)8-9-30(22)27-21/h4-9,11-14H,2-3,10,15H2,1H3 |
InChI Key |
GXCVEAVGJPJNRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC(=CC(=C5)F)F)C3=C2 |
Origin of Product |
United States |
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